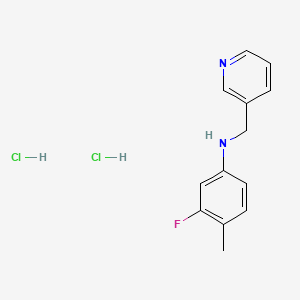
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide and related compounds involves multiple steps, including cyclization and condensation reactions. For instance, a series of substituted benzamides were synthesized using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting compound . Another related compound was synthesized by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative . These methods highlight the versatility of pyrazole and oxadiazole scaffolds in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, the structure of a cannabimimetic designer drug with a pyrazole skeleton was determined using NMR and MS, with the aid of shift prediction programs to confirm the structure . Crystal structure determination has also been employed to understand the molecular conformation and intermolecular interactions of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrazole and oxadiazole derivatives is influenced by the presence of substituents on the rings. These compounds can undergo various chemical reactions, including cyclization and oxidative cyclization, to form new heterocyclic systems . The presence of functional groups such as amides and carboxamides also allows for further chemical modifications, which can be exploited to enhance biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal packing is often stabilized by hydrogen bonds and π-interactions, as observed in the X-ray structure characterization of antipyrine derivatives . These interactions can significantly influence the solubility, stability, and bioavailability of the compounds. Additionally, the presence of halogen substituents can affect the lipophilicity and, consequently, the pharmacokinetic properties .
Biological Evaluation
The biological activities of these compounds have been evaluated in various assays. Benzamide derivatives have shown inhibitory potential against alkaline phosphatases and ecto-5'-nucleotidases, suggesting their potential to bind nucleotide protein targets . Antimicrobial evaluations have revealed that some pyrazole integrated oxadiazoles possess potent to weak activity against bacteria and fungi . Moreover, antitubercular screening of oxadiazole-pyrazole derivatives has identified lead molecules with significant activity against Mycobacterium tuberculosis, without toxicity to normal cell lines .
Applications De Recherche Scientifique
Antidepressant and Anticonvulsant Activities
Research has indicated that derivatives similar to N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibit significant antidepressant and anticonvulsant activities. For instance, compounds synthesized from substituted carboxylic acid hydrazides demonstrated marked antidepressant activity, comparable to or exceeding that of imipramine, and notable anticonvulsant effects against clonic seizures induced in mice models (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Cytotoxic Activity
Another study explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxic activities against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Deady et al., 2003).
Antibacterial Agents
Derivatives have also shown promising antibacterial activities, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting the potential for developing new antibacterial agents. These compounds were evaluated for their cytotoxic activity against mammalian cell lines, demonstrating antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).
Antiallergic Activities
Research into 2-alkyl-3,4-dimethylfuro[2,3-c] pyrazole-5-carboxamides and related compounds has unveiled promising antiallergic effects, with certain derivatives showing potent anti-allergic activity without significant inhibitory effects on mast cell degranulation. This suggests a protective effect against various mediators, contributing to anti-allergic drug development (Huang et al., 1994).
Cannabinoid Receptor Antagonists
The compound has been used in studies related to the cannabinoid system, where derivatives acting as potent, specific antagonists for cannabinoid receptors were identified. These studies are crucial for understanding cannabinoid receptor interactions and developing therapeutics to mitigate the adverse effects of cannabinoids (Lan et al., 1999).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-5-11(8-10(9)2)14-18-19-15(22-14)17-13(21)12-6-7-16-20(12)3/h4-8H,1-3H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFJRXNRXAGBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

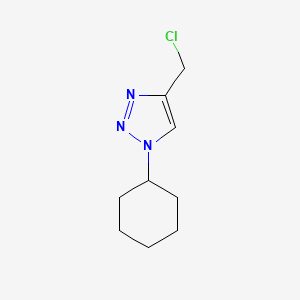

![2-(3,5-dimethylisoxazol-4-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2503839.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)
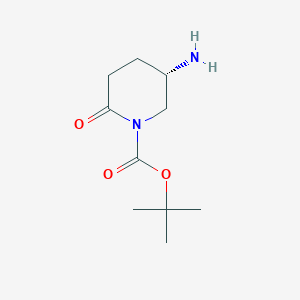

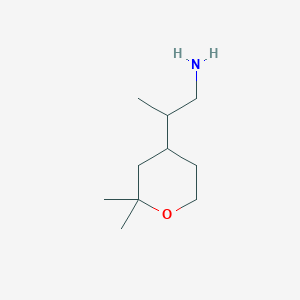
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2503845.png)
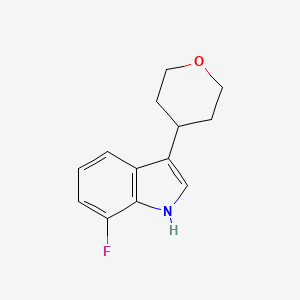
![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)
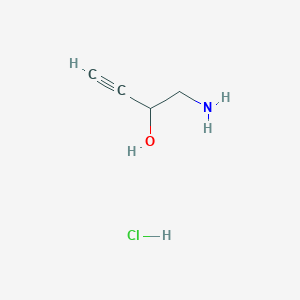
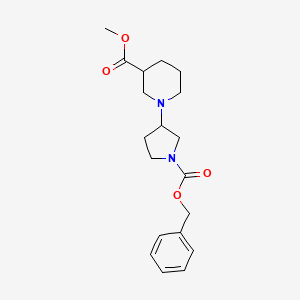
![N-[4-(dimethylamino)phenyl]-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503854.png)
